molecular formula C13H19BrN4O4S B8126173 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine

Cat. No.: B8126173
M. Wt: 407.29 g/mol
InChI Key: LVUPAOHEFRFDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine is a chemical compound with the molecular formula C13H19BrN4O4S. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a bromopyrimidine core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine typically involves the reaction of 5-bromopyrimidine-2-sulfonyl chloride with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine depends on its specific application. In biological systems, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc-protected piperazine ring and the bromopyrimidine core allows for interactions with various biological macromolecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine is unique due to the combination of the bromopyrimidine core and the Boc-protected piperazine ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

tert-butyl 4-(5-bromopyrimidin-2-yl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O4S/c1-13(2,3)22-12(19)17-4-6-18(7-5-17)23(20,21)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUPAOHEFRFDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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